Fmoc-2,4-dichloro-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and dichloro substituents on the aromatic ring. Its chemical formula is with a molecular weight of 470.34 g/mol. The compound is notable for its use in peptide synthesis and research due to its unique structural features, which enhance its reactivity and biological properties.
The synthesis of Fmoc-2,4-dichloro-D-homophenylalanine typically involves several steps:
Fmoc-2,4-dichloro-D-homophenylalanine is primarily used in:
Fmoc-2,4-dichloro-D-homophenylalanine shares similarities with several other compounds that also feature Fmoc protection and halogen substitutions. Here are some comparable compounds:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Fmoc-D-homophenylalanine | Lacks dichloro substituents | Less reactive compared to 2,4-dichloro derivative |
| Fmoc-3,4-dichloro-L-homophenylalanine | Similar structure but different stereochemistry | Potentially different biological activity |
| Fmoc-2-chloro-D-homophenylalanine | Contains only one chlorine atom | May exhibit different reactivity patterns |
| Fmoc-4-bromo-D-homophenylalanine | Contains a bromine atom instead of chlorine | Different halogen effects on reactivity |
The uniqueness of Fmoc-2,4-dichloro-D-homophenylalanine lies in its specific dichloro substitution pattern, which may influence its reactivity and potential applications in peptide synthesis compared to other similar compounds.
The fluorenylmethyloxycarbonyl protecting group represents a cornerstone of modern amino acid derivatization, particularly in the context of solid-phase peptide synthesis [11]. This base-labile protecting group demonstrates exceptional stability under acidic conditions while remaining selectively removable by weak bases such as piperidine [11]. The protection mechanism involves the formation of a carbamate linkage between the fluorenyl group and the amino functionality, creating a stable yet reversible protective barrier [3].
The derivatization process typically employs fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate as the protecting reagent [11]. Under alkaline conditions with sodium bicarbonate or sodium carbonate, the amino acid substrate undergoes nucleophilic substitution to form the protected derivative [3]. The reaction proceeds optimally at temperatures between 0°C and room temperature, with careful pH monitoring to prevent premature deprotection [3].
For 2,4-dichloro-D-homophenylalanine specifically, the protection chemistry requires consideration of the electron-withdrawing effects of the dichlorophenyl substituents . These substituents can influence the nucleophilicity of the amino group, potentially requiring modified reaction conditions or extended reaction times to achieve complete protection . The presence of chlorine atoms at the 2 and 4 positions creates a unique electronic environment that enhances the stability of the resulting fluorenylmethyloxycarbonyl derivative .
| Parameter | Standard Conditions | Modified for Dichloro Derivative |
|---|---|---|
| Temperature | 0-25°C | 5-15°C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Base Equivalents | 1.1-1.2 | 1.3-1.5 |
| Solvent System | Dioxane/Water | Dimethylformamide/Water |
The deprotection mechanism involves base-catalyzed elimination to form dibenzofulvene, which can be monitored spectrophotometrically at 310 nanometers [11]. This monitoring capability provides real-time feedback on reaction progress and enables optimization of deprotection conditions [26]. The fluorescent properties of the fluorenyl group also facilitate analytical detection and purification processes [11].
Regioselective dichlorination of aromatic compounds requires precise control of reaction conditions to achieve the desired substitution pattern [4] [8]. The introduction of chlorine atoms at specific positions on the aromatic ring involves electrophilic aromatic substitution mechanisms that can be directed through careful selection of reagents and reaction parameters [8].
Traditional chlorination methods employ molecular chlorine with Lewis acid catalysts such as aluminum trichloride or iron trichloride [8]. However, these approaches often lack the selectivity required for complex substrates like homophenylalanine derivatives [14]. Modern techniques utilize alternative chlorinating agents that provide enhanced regioselectivity through different mechanistic pathways [4].
Copper-catalyzed chlorination represents a significant advancement in regioselective methodology [4]. Utilizing copper dichloride under visible light irradiation enables ligand-to-metal charge transfer processes that generate chlorine radicals [4]. This approach demonstrates exceptional regioselectivity for electron-deficient aromatic systems, making it particularly suitable for homophenylalanine substrates [4].
The optimization of dichlorination conditions requires systematic evaluation of multiple parameters:
| Chlorinating Agent | Selectivity Ratio (2,4-:3,5-) | Yield (%) | Reaction Time |
|---|---|---|---|
| Chlorine/Aluminum Trichloride | 2.1:1 | 65-75 | 4-6 hours |
| Copper Dichloride/Visible Light | 8.5:1 | 78-85 | 2-3 hours |
| Trichloroacetonitrile/Electrochemical | 12:1 | 82-88 | 1.5-2 hours |
Electrochemical chlorination using trichloroacetonitrile as the chloride source represents the most selective approach [14]. This method generates chlorine in situ on demand, minimizing side reactions and enabling precise control over the chlorination process [14]. The electrochemical approach demonstrates particular effectiveness for aromatic compounds with multiple potential substitution sites [14].
Temperature control proves critical for maintaining regioselectivity, with lower temperatures generally favoring kinetic selectivity over thermodynamic products [22]. Solvent selection also influences the reaction outcome, with polar aprotic solvents typically providing enhanced selectivity compared to protic systems [22].
The synthesis of homophenylalanine backbone structures involves chain extension of phenylalanine derivatives through established biochemical or chemical pathways [5] [27]. The most efficient approaches utilize enzymatic methods that leverage natural biosynthetic machinery while providing excellent stereochemical control [5].
Enzymatic synthesis employs alpha-transaminase enzymes from Megasphaera elsdenii to catalyze the conversion of appropriate ketoacid precursors to the desired amino acid products [5]. This biocatalytic approach demonstrates exceptional enantioselectivity and can be optimized for preparative-scale production [5]. The process involves the use of an amino donor substrate and the corresponding ketoacid acceptor, with the enzyme facilitating stereospecific amino group transfer [5].
The biosynthetic pathway identified in Nostoc punctiforme provides insights into the natural production of homophenylalanine derivatives [27]. The genes hphA, hphB, and hphCD encode enzymes that catalyze the conversion of phenylalanine to homophenylalanine through a mechanism analogous to leucine biosynthesis [27]. This pathway involves initial oxidative deamination, followed by carbon chain extension and subsequent reductive amination [27].
Industrial implementation of enzymatic synthesis requires optimization of multiple process parameters:
| Parameter | Optimized Conditions | Productivity Impact |
|---|---|---|
| pH | 8.5-9.0 | 25% increase in yield |
| Temperature | 35-40°C | 15% improvement in rate |
| Substrate Concentration | 50-75 millimolar | 30% enhancement in productivity |
| Enzyme Loading | 2-3 units per milliliter | Optimal cost-efficiency balance |
Chemical synthesis alternatives utilize asymmetric alkylation of chiral nickel complexes with glycine Schiff bases [28]. This approach enables large-scale production with excellent stereochemical control, though it requires more complex purification procedures compared to enzymatic methods [28]. The chiral auxiliary can be recovered and reused with greater than 90% efficiency, making the process economically viable for industrial applications [28].
Fed-batch crystallization strategies enhance the overall productivity of enzymatic synthesis by enabling continuous product removal and substrate addition [5]. This approach prevents product inhibition while maintaining optimal reaction conditions throughout the synthesis cycle [5]. The spontaneous crystallization of the amino acid product simplifies downstream processing and reduces purification costs [5].
Reversed-phase high-performance liquid chromatography serves as the primary method for purifying Fmoc-2,4-dichloro-D-homophenylalanine and related derivatives [9] [17]. The hydrophobic interactions between the aromatic substituents and the stationary phase provide the basis for separation, with elution achieved through gradient increases in organic solvent concentration [9].
Column selection proves critical for optimal purification outcomes, with C18 stationary phases demonstrating superior performance for Fmoc-protected amino acids [17]. The length and particle size of the column directly influence resolution and throughput, requiring careful optimization based on the specific impurity profile of the crude product [17]. Monolithic columns offer advantages in terms of reduced back pressure and faster analysis times [17].
Mobile phase composition requires systematic optimization to achieve baseline separation of target compounds from synthetic impurities [16] [17]. The typical solvent system employs water with trifluoroacetic acid as the aqueous phase and acetonitrile as the organic modifier [9]. However, for mass spectrometry-coupled purification, formic acid provides better compatibility and reduced ion suppression [23].
| Purification Parameter | Standard HPLC | Preparative LC-MS |
|---|---|---|
| Column Dimensions | 250 x 4.6 millimeters | 250 x 21.2 millimeters |
| Particle Size | 5 micrometers | 10 micrometers |
| Flow Rate | 1.0 milliliter per minute | 20 milliliters per minute |
| Injection Volume | 20 microliters | 2 milliliters |
| Detection Wavelength | 220 nanometers | Mass-directed |
Gradient optimization follows systematic approaches that consider the retention characteristics of both target and impurity compounds [29]. The mathematical modeling of retention times enables prediction of optimal elution conditions, reducing method development time and improving purification efficiency [17]. The gradient slope directly affects resolution, with shallower gradients providing better separation at the expense of longer run times [29].
Solid-phase extraction represents an alternative purification approach that offers advantages in terms of simplicity and scalability [17]. The methodology employs C18 cartridges with gradient elution protocols designed based on analytical chromatographic profiles [17]. This approach demonstrates particular utility for semi-preparative purifications where high throughput and reduced solvent consumption are priorities [17].
Temperature control during chromatographic purification influences both selectivity and column efficiency [16]. Elevated temperatures generally improve peak shape and reduce analysis time, though they may compromise the stability of thermolabile compounds [16]. The optimization of temperature conditions requires balancing these competing factors to achieve optimal purification outcomes [16].
The transition from laboratory-scale synthesis to industrial production of Fmoc-2,4-dichloro-D-homophenylalanine presents numerous technical and economic challenges [10] [21]. Solid-phase peptide synthesis, while effective at small scales, encounters significant limitations when scaled to commercial production volumes [18] [21].
Solvent consumption represents the most significant economic burden in large-scale production [21]. Traditional solid-phase synthesis requires enormous volumes of organic solvents for coupling reactions, washing steps, and deprotection cycles [21]. The heterogeneous nature of solid-phase reactions necessitates specialized mixing equipment and filtration systems that add complexity and cost to manufacturing facilities [10].
Heat transfer limitations become critical at industrial scales, where effective temperature control requires sophisticated reactor design and cooling systems [10]. The exothermic nature of many coupling reactions can lead to hot spots and uneven reaction conditions, compromising product quality and yield [10]. Advanced reactor technologies with enhanced mixing and heat transfer capabilities are essential for maintaining reaction uniformity [10].
| Scale Factor | Laboratory | Pilot Scale | Industrial |
|---|---|---|---|
| Batch Size | 1-10 grams | 100-500 grams | 10-100 kilograms |
| Reactor Volume | 0.1-1 liter | 50-200 liters | 1000-5000 liters |
| Cycle Time | 2-4 hours | 4-8 hours | 8-16 hours |
| Solvent Consumption | 50-100 milliliters per gram | 30-60 milliliters per gram | 20-40 milliliters per gram |
Raw material availability and cost fluctuations significantly impact industrial production economics [21] [30]. The specialized nature of fluorenylmethyloxycarbonyl reagents and chlorinated aromatic intermediates makes supply chain management critical for maintaining production schedules [30]. Strategic sourcing and inventory management strategies are essential for mitigating supply risks [30].
Quality control requirements increase dramatically at industrial scales, necessitating robust analytical methods and in-process monitoring systems [24]. The implementation of Good Manufacturing Practice standards requires comprehensive documentation, validation protocols, and batch tracking systems [24]. These quality systems add significant overhead costs but are essential for regulatory compliance and product reliability [24].
Alternative synthesis approaches such as solution-phase methods or enzymatic processes offer potential advantages for large-scale production [10]. Solution-phase synthesis eliminates the need for solid supports and enables more efficient mixing and heat transfer [10]. However, these approaches require different purification strategies and may present their own scalability challenges [18].
Automation and process control technologies play crucial roles in enabling economical large-scale production [20] [26]. Advanced process analytical technology enables real-time monitoring and adjustment of reaction conditions, improving yield consistency and reducing batch failures [26]. Machine learning approaches for process optimization show promise for further improving efficiency and reducing production costs [26].
Single-crystal X-ray diffraction represents the gold standard for determining the three-dimensional molecular architecture of fluorenylmethyloxycarbonyl-2,4-dichloro-D-homophenylalanine and related halogenated aromatic compounds. The crystallographic analysis of halogenated aromatic systems reveals distinctive structural features that distinguish them from their non-halogenated counterparts [1] [2] [3].
Crystallographic investigations of dichloro-substituted aromatic compounds demonstrate that the presence of chlorine substituents significantly influences both molecular geometry and crystal packing arrangements. In the case of 2,4-dichloro-N-(4-hydroxybenzylidene)aniline, X-ray diffraction studies reveal an orthorhombic crystal system with space group P212121, exhibiting unit cell parameters of a=3.8954(5) Å, b=11.0570(13) Å, and c=26.799(4) Å, with a total volume of 1154.3(3) ų [1]. The chlorine-carbon bond lengths in this system measure 1.729(3) Å and 1.726(3) Å for the Cl1-C10 and Cl2-C11 bonds respectively, which fall within the expected range for aromatic carbon-chlorine bonds [1].
The molecular architecture of halogenated phenylalanine derivatives exhibits specific geometric constraints imposed by the dichloro substitution pattern. Comparative crystallographic analysis of 4-bromophenylalanine reveals a monoclinic crystal system with space group P 1 21 1, demonstrating unit cell dimensions of a=6.3036±0.0004 Å, b=5.3042±0.0003 Å, and c=15.9161±0.0009 Å, with a cell volume of 527.05±0.05 ų at 100 K [3]. This structural data provides crucial insights into the spatial arrangement of halogen substituents and their influence on overall molecular conformation.
The crystal packing of halogenated aromatic systems is characterized by the formation of intermolecular halogen bonding interactions. In (Z)-2,3-dichloro-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione, short Cl···O halogen-bonding contacts of 3.160(3) Å have been observed between molecules related by screw axis symmetry [4]. These interactions represent distances significantly shorter than the sum of van der Waals radii, indicating attractive intermolecular forces that contribute to crystal stability.
Fluorenylmethyloxycarbonyl-protected amino acids exhibit distinctive crystallographic features arising from the bulky protecting group. The crystal structures of fluorenylmethyloxycarbonyl amino acids demonstrate that the fluorene moiety adopts specific conformations that facilitate intermolecular π-π stacking interactions while accommodating the spatial requirements of the amino acid side chain [5] [6]. These structural arrangements are particularly relevant for understanding the solid-state properties of fluorenylmethyloxycarbonyl-2,4-dichloro-D-homophenylalanine.
The solution-phase behavior of fluorenylmethyloxycarbonyl-2,4-dichloro-D-homophenylalanine involves complex conformational dynamics that can be elucidated through advanced nuclear magnetic resonance spectroscopic techniques and computational modeling approaches. Nuclear magnetic resonance analysis of molecular flexibility in solution provides quantitative information about the conformational ensemble populated by halogenated amino acid derivatives in aqueous and organic solvents [7] [8].
Temperature-dependent nuclear magnetic resonance spectroscopy serves as a powerful probe for investigating conformational dynamics and intermolecular interactions in halogenated aromatic systems. Studies of halogenated β-hairpin peptides demonstrate that chlorine-centered halogen bonding interactions exhibit characteristic temperature dependencies, with chemical shift changes of OCH₃ protons showing temperature coefficients of 0.32 ppm/K for systems stabilized by Cl···O halogen bonds, compared to 0.07 ppm/K for hydrogen-bonded analogues [9]. This enhanced temperature dependence reflects the dynamic nature of halogen bonding interactions and their sensitivity to thermal fluctuations.
The conformational analysis of fluorenylmethyloxycarbonyl-protected amino acids in solution reveals that the fluorene protecting group undergoes restricted rotation around the carbamate bond, leading to the observation of rotameric species in nuclear magnetic resonance spectra [10]. Variable-temperature nuclear magnetic resonance studies demonstrate that these rotameric equilibria are temperature-dependent, with activation barriers typically ranging from 12-18 kcal/mol for carbamate bond rotation [10].
Nuclear magnetic resonance analysis of molecular flexibility in solution methodologies enable the determination of solution conformational ensembles by correlating experimental nuclear Overhauser effect spectroscopy data with computed molecular conformations [7] [8] [11]. For halogenated aromatic compounds, this approach reveals that the dichloro substitution pattern significantly restricts the accessible conformational space compared to non-halogenated analogues. The presence of bulky chlorine substituents introduces steric constraints that favor specific backbone conformations and limit side-chain flexibility.
Solvent effects play a crucial role in determining the conformational preferences of fluorenylmethyloxycarbonyl-2,4-dichloro-D-homophenylalanine. In polar protic solvents such as water and methanol, the compound adopts extended conformations that maximize solvent-accessible surface area and facilitate hydrogen bonding interactions with solvent molecules [12] [13]. Conversely, in aprotic solvents such as dimethyl sulfoxide and dimethylformamide, more compact conformations are favored due to intramolecular interactions between the fluorene moiety and the aromatic side chain.
The dynamics of halogen bonding interactions in solution exhibit characteristics distinct from those observed in solid-state structures. Molecular dynamics simulations of halogenated amino acids demonstrate that halogen bonds in solution are highly dynamic, with bond formation and dissociation occurring on picosecond to nanosecond timescales [14]. These rapid exchange processes contribute to the overall conformational flexibility while providing transient stabilization of specific molecular geometries.
Density functional theory calculations provide comprehensive insights into the electronic structure and properties of fluorenylmethyloxycarbonyl-2,4-dichloro-D-homophenylalanine, revealing the fundamental quantum mechanical origins of its unique chemical behavior. The electronic effects introduced by dichloro substitution significantly modify the molecular orbital energies, charge distribution, and reactivity patterns compared to non-halogenated analogues [15] [16] [17].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies of dichlorinated aromatic systems exhibit characteristic shifts relative to their non-halogenated counterparts. Density functional theory calculations using the B3LYP/6-31G(d,p) level of theory demonstrate that dichloro substitution lowers the highest occupied molecular orbital energy to the range of -6.2 to -6.8 eV, compared to -5.8 to -6.2 eV for non-halogenated systems [16] [18]. Simultaneously, the lowest unoccupied molecular orbital energy decreases to -1.8 to -2.4 eV, resulting in a slightly reduced highest occupied molecular orbital-lowest unoccupied molecular orbital gap of 4.2-4.6 eV [16].
The molecular electrostatic potential surfaces of halogenated aromatic compounds reveal the presence of positive electrostatic potential regions, known as sigma-holes, located along the extension of carbon-halogen bonds [19] [20]. These regions exhibit electrostatic potential values ranging from +15 to +25 kcal/mol for dichloroaromatic systems, as determined by MP2/def2-TZVP calculations [19]. The magnitude of these sigma-holes correlates directly with the polarization of the carbon-halogen bond and represents the driving force for halogen bonding interactions.
Quantum mechanical modeling of electronic effects demonstrates that the dichloro substitution pattern creates an anisotropic charge distribution around the aromatic ring. The chlorine atoms withdraw electron density from the aromatic system through inductive effects, while simultaneously donating electron density through resonance interactions [21] [22]. This dual electronic effect results in a complex charge distribution that influences both the reactivity and intermolecular interaction patterns of the molecule.
The polarizability of dichlorinated aromatic systems exhibits enhanced values in the range of 12-18 ų compared to 10-15 ų for non-halogenated analogues, as calculated using density functional theory methods [16]. This increased polarizability contributes to enhanced dispersion interactions and influences the overall stability of molecular complexes and crystal structures. The anisotropic nature of the polarizability tensor reflects the directional preferences for intermolecular interactions.
Natural bond orbital analysis reveals that the carbon-chlorine bonds in 2,4-dichloro substituted systems exhibit significant ionic character, with natural charges of approximately -0.15 to -0.25 on chlorine atoms and corresponding positive charges on the aromatic carbon atoms [18]. This charge separation creates the electrostatic foundation for sigma-hole interactions and determines the preferred geometries for halogen bonding.
Time-dependent density functional theory calculations of excited states provide insights into the optical properties and photochemical behavior of fluorenylmethyloxycarbonyl-2,4-dichloro-D-homophenylalanine. The presence of chlorine substituents introduces new electronic transitions and modifies the oscillator strengths of existing transitions, leading to characteristic changes in ultraviolet-visible absorption spectra [2] [23]. These electronic effects have implications for the photochemical stability and reactivity of the compound under various conditions.
Halogen bonding represents a directional non-covalent interaction of fundamental importance in the molecular recognition properties of fluorenylmethyloxycarbonyl-2,4-dichloro-D-homophenylalanine. These interactions arise from the anisotropic electron distribution around halogen atoms, creating regions of positive electrostatic potential that can engage in attractive interactions with electron-rich species [24] [25] [26].
The geometric parameters of halogen bonding interactions involving chlorine atoms exhibit well-defined ranges that reflect the directional nature of these interactions. Cl···O halogen bonds typically exhibit distances of 3.0-3.2 Å, which are significantly shorter than the sum of van der Waals radii (3.27 Å), with bond angles ranging from 160-180° [27] [28]. The interaction strengths for chlorine-centered halogen bonds range from 1-3 kcal/mol, making them comparable in magnitude to weak hydrogen bonds [29] [27].
Protein Data Bank surveys reveal that halogen bonding interactions are prevalent in biological systems, particularly in protein-ligand complexes containing halogenated aromatic compounds [27] [28]. In most cases, the halogen bond acceptor corresponds to oxygen atoms of amide groups in the protein backbone, although interactions with side-chain heteroatoms including sulfur, selenium, and π-systems are also observed [27]. The directional preferences and distance constraints of these interactions provide opportunities for rational drug design and molecular recognition applications.
Quantum theory of atoms in molecules analysis combined with non-covalent interaction plot visualization methods enables the quantitative characterization of halogen bonding interactions in fluorenylmethyloxycarbonyl-2,4-dichloro-D-homophenylalanine complexes [27]. These computational approaches reveal that halogen bonds exhibit characteristics intermediate between purely electrostatic and covalent interactions, with electron density accumulation at bond critical points and negative values of the Laplacian of electron density.
The molecular recognition properties of dichlorinated aromatic systems are enhanced by the cooperative effects of multiple halogen bonding interactions. In crystal structures and molecular complexes, networks of halogen bonds can form that provide enhanced binding affinity and selectivity compared to individual interactions [24] [26]. The 2,4-dichloro substitution pattern in fluorenylmethyloxycarbonyl-2,4-dichloro-D-homophenylalanine provides two potential halogen bonding sites with different geometric orientations, enabling the formation of bidentate halogen bonding motifs.
Temperature-dependent studies of halogen bonding interactions demonstrate that these interactions exhibit significant thermal sensitivity. Nuclear magnetic resonance investigations of halogenated peptide systems show that halogen bonds are more temperature-dependent than corresponding hydrogen bonds, reflecting their weaker interaction strengths and greater sensitivity to thermal motion [9] [29]. This temperature dependence has implications for the stability and functionality of halogen-bonded molecular assemblies under physiological conditions.
The role of halogen bonding in supramolecular chemistry and crystal engineering has been extensively demonstrated through systematic studies of halogenated building blocks [24] [26]. Fluorenylmethyloxycarbonyl-2,4-dichloro-D-homophenylalanine can serve as a halogen bond donor in the formation of supramolecular assemblies, where the directional nature of halogen bonding provides geometric control over molecular organization. These properties are particularly relevant for applications in materials science and the design of functional molecular architectures.